

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloroalanine

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Compound of Interest

Compound Name: 3-Chloroalanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chloroalanine**, a non-proteinogenic amino acid of interest in various research and development fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Chloroalanine**. Both ^1H and ^{13}C NMR data have been reported, primarily for the hydrochloride salt of L-**3-Chloroalanine**.

^1H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-L-alanine hydrochloride provides characteristic signals for the protons in the molecule.

Table 1: ^1H NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride[1][2]

Chemical Shift (ppm)	Multiplicity	Assignment
~4.1	Triplet	α -H
~3.8	Doublet	β -H ₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of **3-Chloroalanine**.

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride[3]

Chemical Shift (ppm)	Assignment
~170	C=O (Carboxyl)
~55	C α
~45	C β

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.

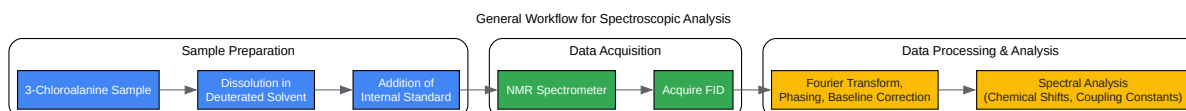
Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acid hydrochlorides is as follows:

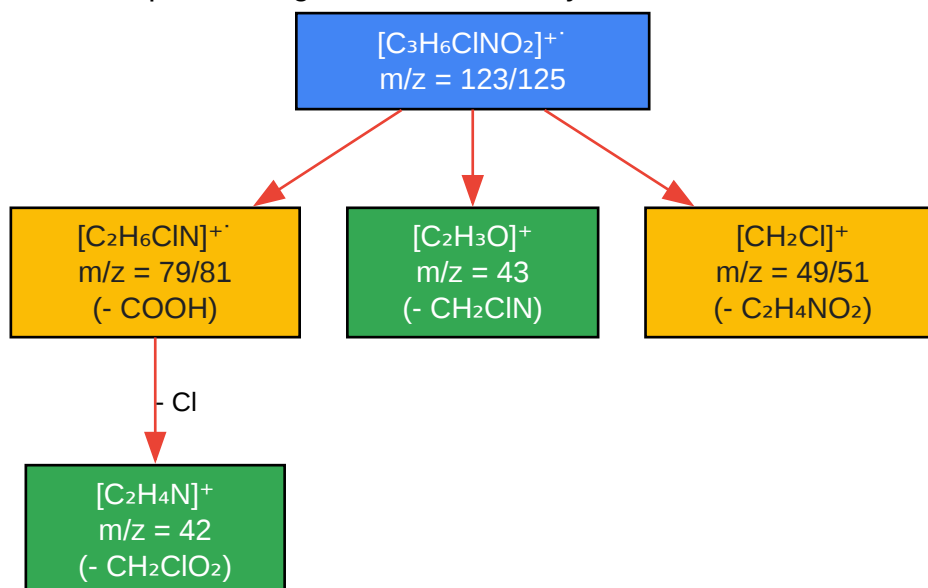
- **Sample Preparation:** Dissolve approximately 5-10 mg of 3-Chloro-L-alanine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration may be adjusted to ensure adequate signal-to-noise ratio.
- **Internal Standard:** An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional

and, if necessary, two-dimensional NMR experiments.

- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.



Proposed Fragmentation Pathway of 3-Chloroalanine



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References

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